molecular formula C11H13BrN2O3S B6276651 methyl 3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 2083663-33-4

methyl 3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B6276651
CAS No.: 2083663-33-4
M. Wt: 333.2
InChI Key:
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Description

Methyl 3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate (MBEC) is a synthetic compound that has been the subject of increasing research interest in recent years. MBEC has been found to possess a wide range of biological activities, and has been used in a variety of laboratory experiments and applications.

Scientific Research Applications

Methyl 3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate has been used in a variety of scientific research applications, particularly in the fields of drug discovery and development. This compound has been found to possess a number of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, this compound has been used in studies of cell signaling pathways, gene expression, and protein-protein interactions.

Mechanism of Action

The exact mechanism of action of methyl 3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate is not yet fully understood. However, it is thought to act through the inhibition of several enzymes involved in the synthesis of proteins and nucleic acids. Additionally, this compound has been found to interact with a number of different proteins and receptors, and is thought to regulate their activity.
Biochemical and Physiological Effects
This compound has been found to possess a number of biochemical and physiological effects. In particular, this compound has been found to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation in animal models. Additionally, this compound has been found to possess anti-bacterial properties, and has been used in studies of cell signaling pathways, gene expression, and protein-protein interactions.

Advantages and Limitations for Lab Experiments

The use of methyl 3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate in laboratory experiments offers a number of advantages. This compound is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, this compound is non-toxic and has been found to possess a number of biological activities. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not water soluble, and thus must be dissolved in organic solvents before use. Additionally, this compound is not commercially available, and must be synthesized in the laboratory.

Future Directions

The potential future directions of research on methyl 3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate are numerous. In particular, further research is needed to better understand the exact mechanism of action of this compound, as well as to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as an anti-cancer agent, as well as to investigate its potential as an anti-inflammatory agent. Finally, further research is needed to explore the potential of this compound as a drug delivery agent, as well as to explore its potential as a biomarker.

Synthesis Methods

Methyl 3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate can be synthesized in a number of different ways, with the most common being the reaction of 3-bromo-1-ethoxyethyl thiophene-2-carboxylate with 1,3-diethyl-2-thiobarbituric acid (DTB). This reaction is carried out in an aqueous solution of sodium hydroxide, and the resulting product is a white solid. Other synthesis methods for this compound include the reaction of 3-bromo-1-ethoxyethyl thiophene-2-carboxylate with ethyl chloroformate in the presence of sodium hydroxide, as well as the reaction of 3-bromo-1-ethoxyethyl thiophene-2-carboxylate with ethyl chloroformate in the presence of sodium bicarbonate.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate involves the reaction of 3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with methanol and a catalyst to form the desired product.", "Starting Materials": [ "3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 3-bromo-1-(1-ethoxyethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and methanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the reaction mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting product by recrystallization or chromatography" ] }

2083663-33-4

Molecular Formula

C11H13BrN2O3S

Molecular Weight

333.2

Purity

95

Origin of Product

United States

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